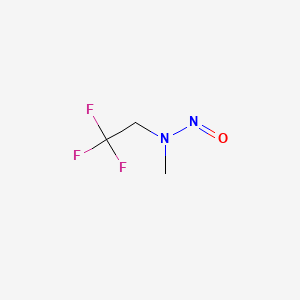
Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- is a chemical compound with the molecular formula C3H8N2O. This compound belongs to the class of nitroso compounds and is characterized by the presence of a nitroso group (-NO) attached to an ethylamine backbone with a trifluoromethyl group.
Synthetic Routes and Reaction Conditions:
Nitrosation Reaction: One common synthetic route involves the nitrosation of 2,2,2-trifluoroethylamine with nitrous acid (HNO2) under acidic conditions. The reaction typically proceeds at low temperatures to prevent decomposition.
Methylation Reaction: The N-methyl group can be introduced by reacting the nitroso compound with methyl iodide (CH3I) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound involves large-scale nitrosation reactions using controlled conditions to ensure high yield and purity. The process is typically carried out in reactors designed to handle hazardous chemicals safely.
Types of Reactions:
Oxidation: Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- can undergo oxidation reactions to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Methyl iodide (CH3I) and other alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro compounds and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of nitroso compounds and their derivatives. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs. Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The nitroso group plays a crucial role in these interactions, influencing the biological activity of the compound.
Comparación Con Compuestos Similares
Ethylamine, N-nitroso-: Similar structure but lacks the trifluoromethyl group.
N-Methyl-N-nitrosoethanamine: Similar nitroso group but different alkyl chain.
2,2,2-Trifluoroethylamine: Similar alkyl chain but lacks the nitroso group.
Uniqueness: The presence of the trifluoromethyl group in Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- imparts unique chemical and physical properties, making it distinct from its analogs.
Propiedades
Número CAS |
819-35-2 |
|---|---|
Fórmula molecular |
C3H5F3N2O |
Peso molecular |
142.08 g/mol |
Nombre IUPAC |
N-methyl-N-(2,2,2-trifluoroethyl)nitrous amide |
InChI |
InChI=1S/C3H5F3N2O/c1-8(7-9)2-3(4,5)6/h2H2,1H3 |
Clave InChI |
LMGJQNSPQYXKLA-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(F)(F)F)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















